Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, drawing from recent research findings.
This compound exhibits significant interactions with various enzymes and proteins, influencing their activities. Its biochemical properties include:
- Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways. It primarily interacts with the active sites of these enzymes, potentially altering their catalytic efficiencies.
- Mimicking Nucleotides : The structure of the pyrimidine ring allows it to mimic natural nucleotides, interfering with nucleic acid synthesis and enzyme activity, which can disrupt essential cellular processes.
Cellular Effects
The compound's influence extends to cellular processes, where it modulates signaling pathways and gene expression:
- Cell Signaling Modulation : this compound has been shown to affect cell signaling pathways, leading to altered cellular responses to external stimuli. This modulation can impact various physiological processes including growth and differentiation.
- Gene Expression Alteration : Studies indicate that this compound can influence the expression of genes involved in metabolic processes, thereby changing the metabolic flux within cells.
Therapeutic Potential
Recent research highlights the potential of this compound in therapeutic applications:
- Cancer Treatment : The compound has been investigated for its anti-cancer properties. It has shown promise in inhibiting tumor cell growth and proliferation, particularly through mechanisms involving the Aryl Hydrocarbon Receptor (AHR) pathway . This receptor plays a critical role in regulating immune responses and cellular growth.
- Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in neuroprotective contexts where reactive oxygen species (ROS) play a detrimental role .
Case Studies and Experimental Data
- Enzyme Inhibition Studies :
- Antiproliferative Effects :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | Contains a phenyl group | Anticancer properties |
Ethyl 2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate | Similar pyrimidine backbone | Antioxidant activity |
The presence of the 2-methylpropyl group at position 6 in this compound is believed to enhance its chemical reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)10-6-9(5-8(2)3)12-7-13-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFNTRMKDHHXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.